molecular formula C15H15N3O3S3 B2971616 N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide CAS No. 921504-13-4

N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2971616
CAS No.: 921504-13-4
M. Wt: 381.48
InChI Key: ZMKKPPZEAPGZEO-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a sophisticated heterocyclic compound designed for advanced pharmaceutical and biochemical research. This molecule integrates multiple privileged medicinal chemistry scaffolds: a 3-cyanothiophene moiety, a piperidine carboxamide core, and a thiophen-2-ylsulfonyl group. The 3-cyanothiophene unit is a significant pharmacophore, as demonstrated in related compounds such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which has shown moderate antioxidant activity in ABTS radical scavenging assays and significant antimicrobial effects against various microbial species, including yeasts like Candida glabrata and Candida krusei . The molecular architecture is characteristic of compounds investigated for their potential biological activities, which often include antimicrobial, antioxidant, and anticancer properties . The presence of the sulfonyl group linking the two heterocyclic systems can influence the compound's electronic properties and its ability to interact with biological targets, such as enzymes. This reagent is intended for research applications only, including drug discovery, chemical biology, and structure-activity relationship (SAR) studies. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can employ this compound as a key intermediate or precursor in the synthesis of more complex molecules or for probing biological mechanisms.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S3/c16-9-11-5-8-23-15(11)17-14(19)12-3-1-6-18(10-12)24(20,21)13-4-2-7-22-13/h2,4-5,7-8,12H,1,3,6,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKKPPZEAPGZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring and thiophene derivatives, suggests diverse interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C15H15N3O3S3
  • Molecular Weight : 381.5 g/mol
  • CAS Number : 921504-13-4
  • IUPAC Name : N-(3-cyanothiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

The compound's structure includes a piperidine core substituted with a thiophene sulfonyl group and a cyanothiophene moiety, which may contribute to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar compounds in the piperidine class. For instance, derivatives have shown effectiveness against resistant strains of Candida auris, a significant fungal pathogen. In these studies, compounds exhibited minimum inhibitory concentrations (MIC) between 0.24 to 0.97 μg/mL, indicating strong antifungal activity. The mechanism involved disruption of the pathogen's plasma membrane and induction of apoptosis in fungal cells .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with various molecular targets, potentially involving enzyme inhibition or receptor binding. Further research is necessary to clarify these pathways and identify specific interactions.

Table 1: Biological Activity Summary

Activity TypeCompound ClassMIC Values (μg/mL)Mechanism of Action
AntifungalPiperidine0.24 - 0.97Disruption of plasma membrane, apoptosis
AnticancerPiperidineTBDEnzyme inhibition, cell cycle modulation

Case Study: Piperidine Derivatives Against Candida auris

A study published in November 2020 synthesized several piperidine-based derivatives and tested their antifungal activity against C. auris. The findings indicated that certain derivatives not only inhibited fungal growth but also induced significant apoptotic effects on the cells. This reinforces the potential for developing new antifungal agents based on similar structural frameworks as this compound .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%) Source
N-(3-Cyanothiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide C₁₅H₁₃N₃O₃S₃ ~395.5 3-cyano-thiophene, thiophene sulfonyl N/A N/A
N-(3-Carbamoylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide C₁₅H₁₇N₃O₄S₃ 399.5 3-carbamoyl-thiophene, piperidine-2-carboxamide N/A N/A
N-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide C₁₉H₂₅N₃O₄S 354.0 Phenyl sulfonyl, pyrrolidinyl oxoethyl 138–140 66
N-(2-Morpholino-2-oxoethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide C₁₉H₂₅N₃O₅S 380.1 Phenyl sulfonyl, morpholino oxoethyl 178–180 79
1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide C₁₆H₁₆N₈O₂S ~384.4 Pyridazine-pyrazole, thiazole N/A N/A

Key Observations :

  • Thiophene vs. Phenyl Sulfonyl Groups : Replacement of thiophene sulfonyl (target compound) with phenyl sulfonyl (compounds 6h, 6i) reduces sulfur content but may alter solubility and target affinity .
  • Cyano vs.
  • Heterocyclic Variations : Pyridazine-pyrazole derivatives (e.g., from ) introduce nitrogen-rich rings, likely enhancing kinase inhibition but increasing synthetic complexity.

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